Boc-Tyr(tBu)-OH

Vue d'ensemble

Description

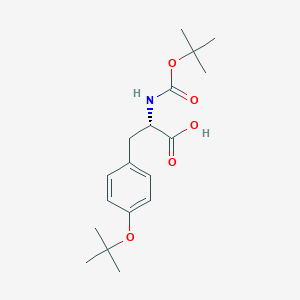

Boc-Tyr(tBu)-OH, also known as N-tert-butoxycarbonyl-L-tyrosine tert-butyl ester, is a derivative of the amino acid tyrosine. It is commonly used as a protecting group in peptide synthesis to prevent unwanted reactions at specific functional groups during the synthesis process. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group attached to the amino group and a tert-butyl (tBu) group attached to the hydroxyl group of tyrosine.

Applications De Recherche Scientifique

Boc-Tyr(tBu)-OH has several scientific research applications, including:

Peptide Synthesis: It is widely used in the synthesis of peptides and proteins to protect the amino and hydroxyl groups of tyrosine during the synthesis process.

Drug Development: The compound is used in the development of peptide-based drugs, where protecting groups are essential for the selective modification of peptides.

Bioconjugation: This compound is used in bioconjugation techniques to attach peptides to other biomolecules, such as oligonucleotides or proteins.

Material Science: The compound is used in the synthesis of peptide-based materials, such as hydrogels and nanomaterials, for various applications in biotechnology and medicine.

Mécanisme D'action

Target of Action

Boc-Tyr(tBu)-OH is a derivative of the amino acid tyrosine . It is used in the field of peptide synthesis, particularly as a protective group for the hydroxyl group of tyrosine . The primary targets of this compound are the hydroxyl groups present in the tyrosine residues of peptides and proteins .

Mode of Action

The this compound compound acts as a protective group for the hydroxyl group of tyrosine during peptide synthesis . The Boc (tert-butyloxycarbonyl) group in this compound is acid-labile, meaning it can be removed under acidic conditions . This allows for the selective deprotection of the tyrosine residue during the synthesis process .

Biochemical Pathways

In the context of peptide synthesis, this compound plays a crucial role in the formation of peptide bonds without unwanted side reactions . By protecting the hydroxyl group of tyrosine, it prevents unwanted reactions that could interfere with the correct formation of the peptide chain .

Pharmacokinetics

Its solubility and stability under various conditions are crucial for its effectiveness in peptide synthesis .

Result of Action

The use of this compound in peptide synthesis results in the correct formation of peptide chains, with the tyrosine residues protected during synthesis and selectively deprotected when needed . This contributes to the successful synthesis of peptides with the correct sequence and structure .

Action Environment

The action of this compound is influenced by the pH of the environment. The Boc group is acid-labile and can be removed under acidic conditions . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the selective deprotection of the tyrosine residues . Additionally, the solubility of this compound can be affected by the solvent used, which can impact its effectiveness in peptide synthesis .

Analyse Biochimique

Biochemical Properties

Boc-Tyr(tBu)-OH interacts with various biomolecules in biochemical reactions. It is often used as a protecting group for tyrosine’s hydroxyl group to prevent unnecessary reactions during the synthesis process

Cellular Effects

The effects of this compound on cells and cellular processes are not well-studied. As a derivative of tyrosine, it may influence cell function indirectly. Tyrosine is involved in cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its role as a protecting group in peptide synthesis It prevents the hydroxyl group of tyrosine from participating in unwanted reactions, thereby ensuring the correct formation of peptide bonds

Metabolic Pathways

This compound is involved in the metabolic pathways of peptide synthesis, where it serves as a protecting group for tyrosine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Tyr(tBu)-OH typically involves the protection of the amino and hydroxyl groups of tyrosine. The process begins with the reaction of L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction results in the formation of N-tert-butoxycarbonyl-L-tyrosine. Subsequently, the hydroxyl group of the tyrosine is protected by reacting it with tert-butyl chloride in the presence of a base like potassium carbonate, yielding this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques. The use of solid-phase synthesis allows for the efficient and rapid production of protected amino acids like this compound, minimizing the need for extensive purification steps .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-Tyr(tBu)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc and tBu protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution Reactions: The hydroxyl group of tyrosine can participate in nucleophilic substitution reactions, where the tBu group is replaced by other functional groups.

Oxidation Reactions: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc and tBu protecting groups. The reaction is typically carried out at room temperature for a few hours.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like potassium carbonate to replace the tBu group.

Oxidation: Oxidizing agents such as iodine or potassium permanganate can be used to oxidize the phenolic hydroxyl group.

Major Products Formed

Deprotection: The major products formed are L-tyrosine and the corresponding by-products of the protecting groups.

Substitution: The major products are substituted tyrosine derivatives with various functional groups replacing the tBu group.

Oxidation: The major products are oxidized tyrosine derivatives, such as quinones.

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-Tyr-OH: N-tert-butoxycarbonyl-L-tyrosine, which has only the Boc group protecting the amino group and no protection for the hydroxyl group.

Fmoc-Tyr(tBu)-OH: N-9-fluorenylmethyloxycarbonyl-L-tyrosine tert-butyl ester, which uses the Fmoc group for amino protection and the tBu group for hydroxyl protection.

Z-Tyr(tBu)-OH: N-benzyloxycarbonyl-L-tyrosine tert-butyl ester, which uses the Z group for amino protection and the tBu group for hydroxyl protection.

Uniqueness

Boc-Tyr(tBu)-OH is unique in its combination of Boc and tBu protecting groups, which provide robust protection for both the amino and hydroxyl groups of tyrosine. This dual protection is particularly useful in complex peptide synthesis, where selective deprotection is required. Compared to similar compounds, this compound offers a balance of stability and ease of deprotection, making it a versatile choice for peptide chemists .

Activité Biologique

Boc-Tyr(tBu)-OH, or N-tert-butoxycarbonyl-L-tyrosine, is a protected form of the amino acid tyrosine that has garnered attention in peptide synthesis and medicinal chemistry. Its unique properties and biological activities make it a valuable compound in pharmacological research. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₈H₂₇NO₅

- CAS Number : 47375-34-8

- Molecular Weight : 341.42 g/mol

The structure features a tert-butoxycarbonyl (Boc) group that protects the amino group, allowing for selective reactions during peptide synthesis. The t-butyl (tBu) group enhances the hydrophobicity of the tyrosine residue, which can influence the compound's biological interactions.

Synthesis of this compound

The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, where this compound serves as a building block for more complex peptides. A notable study demonstrated the synthesis of various peptides incorporating this compound using Fmoc chemistry on a resin, optimizing conditions to prevent racemization and enhance yield .

Table 1: Synthesis Conditions for this compound

| Reagent | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| HCTU | 60 min coupling | 57.0 | 98.8 |

| DIEA | 30 min cleavage | - | - |

Biological Activity

This compound has been studied for its role in various biological activities, particularly in the context of peptide hormones and opioid receptor interactions.

Opioid Receptor Binding

Research indicates that peptides incorporating this compound exhibit significant binding affinities for opioid receptors. In a structure–activity relationship (SAR) study, compounds synthesized with this amino acid demonstrated high affinity for both δ and μ opioid receptors, suggesting potential therapeutic applications in pain management .

Case Study: Analgesic Peptide Development

A study focused on developing bifunctional peptides that combine opioid agonist and substance P antagonist activities used this compound as a key intermediate. The resulting peptides showed enhanced analgesic effects without inducing tolerance, indicating that modifications at the C-terminus of these peptides could lead to improved pharmacological profiles .

Nanoparticle Formulation

Recent advancements have also explored the formulation of this compound into nanoparticles for drug delivery applications. These nanoparticles demonstrated favorable characteristics such as reduced particle size and improved solubility, enhancing their potential for biomedical applications .

Table 2: Properties of this compound Nanoparticles

| Property | Value |

|---|---|

| Particle Size | 281.5 ± 2.7 nm |

| Zeta Potential | - |

| Drug Loading Efficiency | - |

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQLLMOXFVKKCN-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426916 | |

| Record name | Boc-Tyr(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47375-34-8 | |

| Record name | Boc-Tyr(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.